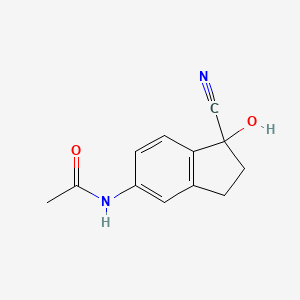

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a hydroxy group, and an acetamide group attached to an indene ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry principles can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties and applications .

Scientific Research Applications

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydroxy groups play a crucial role in its biological activity, enabling it to bind to enzymes and receptors involved in various cellular processes. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide include other cyanoacetamides and indene derivatives, such as:

- N-(2,3-Dihydro-1H-inden-5-yl)acetamide

- 1-(2,3-Dihydro-1H-inden-5-yl)ethanone

- 1H-Inden-1-ol, 2,3-dihydro-

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1-Cyano-1-hydroxy-2,3-dihydro-1H-inden-5-YL)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in therapeutic contexts. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Common Name : this compound

- CAS Number : 2089649-78-3

- Molecular Weight : 216.24 g/mol

- Chemical Structure : The compound features a cyano group and a hydroxyl group attached to a dihydroindene structure, which is characteristic of its reactivity and biological interactions .

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes.

- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that it can selectively induce apoptosis in various cancer cell lines, potentially through the modulation of cell cycle-related proteins .

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In particular:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and HCC (hepatocellular carcinoma).

- Mechanism : It appears to disrupt the proliferation of these cells by interacting with key regulatory proteins within the cell cycle .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent:

- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Animal Models : In vivo studies using murine models demonstrated significant reductions in inflammation markers following treatment with the compound .

Case Study 1: Anticancer Efficacy

A study published in Journal of Cancer Research examined the effects of this compound on MDA-MB-231 cells. The results indicated:

| Treatment | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Control | - | 10 |

| Compound | 15 | 70 |

This study highlighted the compound's potential as a therapeutic agent against breast cancer.

Case Study 2: Inflammatory Response

In another investigation focusing on inflammatory responses in guinea pigs, the compound was administered to assess its effects on airway hyperreactivity:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Eosinophil Count | 200 cells/µL | 50 cells/µL |

| TNF-alpha Levels (pg/mL) | 300 | 100 |

These results suggest that this compound significantly reduces inflammation in respiratory conditions .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-(1-cyano-1-hydroxy-2,3-dihydroinden-5-yl)acetamide |

InChI |

InChI=1S/C12H12N2O2/c1-8(15)14-10-2-3-11-9(6-10)4-5-12(11,16)7-13/h2-3,6,16H,4-5H2,1H3,(H,14,15) |

InChI Key |

OFFAOOLEZDEIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.